

# Spectroscopic Profile of 4-Nitrocinnamaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrocinnamaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrocinnamaldehyde**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

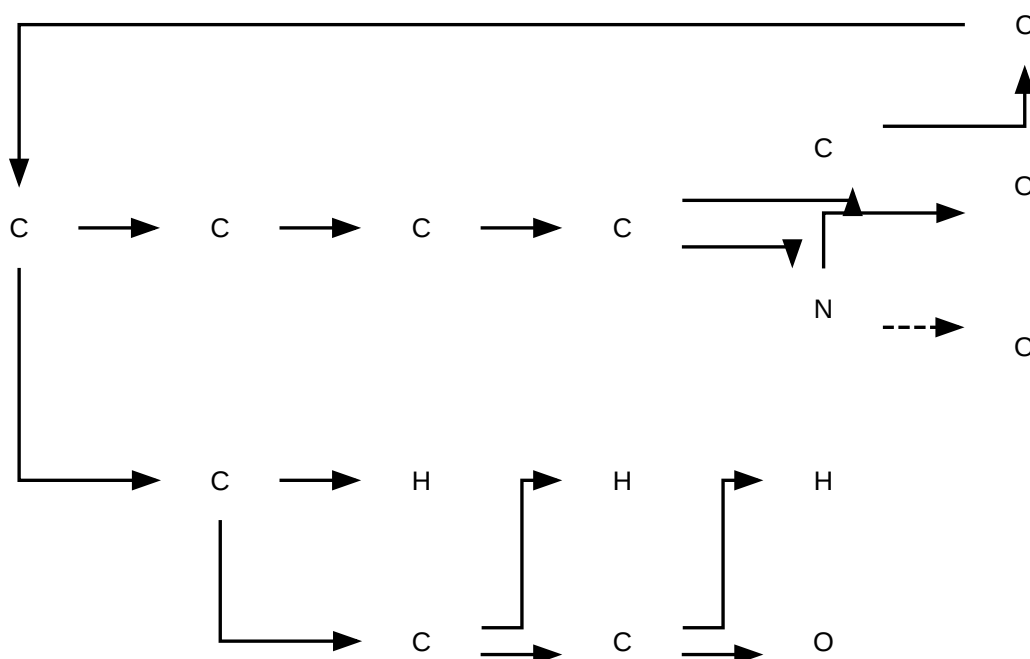
## Molecular Structure and Spectroscopic Overview

**4-Nitrocinnamaldehyde** is an organic compound with the chemical formula  $C_9H_7NO_3$ . Its structure consists of a benzene ring substituted with a nitro group and a trans-alkene chain bearing an aldehyde functional group. This extended conjugation and the presence of strong electron-withdrawing and electron-donating groups give rise to a distinct spectroscopic signature.

The following sections detail the  $^1H$  NMR,  $^{13}C$  NMR, IR, and UV-Vis spectroscopic data for trans-**4-nitrocinnamaldehyde**, along with the experimental protocols for data acquisition.

Diagram of **4-Nitrocinnamaldehyde** Structure

Molecular Structure of 4-Nitrocinnamaldehyde

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A 2D representation of the **4-Nitrocinnamaldehyde** molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of trans-**4-nitrocinnamaldehyde** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment                                   |
|----------------------------------|--------------|---------------------------|--|
| 9.795                            | d            | 7.5                       | Aldehyde proton (-CHO)                       |
| 8.306                            | d            | 8.7                       | Aromatic protons (ortho to NO <sub>2</sub> ) |
| 7.763                            | d            | 8.7                       | Aromatic protons (meta to NO <sub>2</sub> )  |
| 7.565                            | d            | 16.2                      | Vinylic proton ( $\beta$ to CHO)             |
| 6.832                            | dd           | 16.2, 7.5                 | Vinylic proton ( $\alpha$ to CHO)            |

Table 1: <sup>1</sup>H NMR data for trans-4-Nitrocinnamaldehyde in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR data provides information on the carbon framework of the molecule. Due to the limited availability of experimentally assigned <sup>13</sup>C NMR data for 4-nitrocinnamaldehyde in the public domain, the following are predicted chemical shifts and data from closely related structures like methyl 4-nitrocinnamate. These values should be considered as estimations.

| Chemical Shift ( $\delta$ , ppm) | Assignment (Predicted)                         |
|----------------------------------|--|
| 193.5                            | Aldehyde Carbonyl (C=O)                        |
| 152.1                            | Vinylic Carbon ( $\beta$ to CHO)               |
| 149.0                            | Aromatic Carbon (attached to NO <sub>2</sub> ) |
| 140.1                            | Aromatic Carbon (ipso to vinyl group)          |
| 129.5                            | Aromatic Carbons (ortho to NO <sub>2</sub> )   |
| 128.8                            | Vinylic Carbon ( $\alpha$ to CHO)              |
| 124.3                            | Aromatic Carbons (meta to NO <sub>2</sub> )    |

Table 2: Predicted  $^{13}\text{C}$  NMR data for **4-Nitrocinnamaldehyde**.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below was obtained from the gas-phase IR spectrum of **4-nitrocinnamaldehyde** from the NIST WebBook.<sup>[1]</sup>

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group | Vibrational Mode          |
|---------------------------------|------------------|---------------------------|
| ~3100                           | Aromatic C-H     | Stretch                   |
| ~2850, ~2750                    | Aldehyde C-H     | Stretch (Fermi resonance) |
| ~1705                           | Aldehyde C=O     | Stretch                   |
| ~1640                           | Alkene C=C       | Stretch                   |
| ~1595, ~1470                    | Aromatic C=C     | Stretch                   |
| ~1515                           | Nitro N-O        | Asymmetric Stretch        |
| ~1345                           | Nitro N-O        | Symmetric Stretch         |
| ~975                            | Trans C-H bend   | Out-of-plane bend         |

Table 3: Key IR absorption bands for **4-Nitrocinnamaldehyde**.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For **4-nitrocinnamaldehyde**, the extended conjugation involving the aromatic ring, the double bond, and the carbonyl group, along with the nitro group, results in characteristic absorptions. While specific experimental data for **4-nitrocinnamaldehyde** is not readily available, data for the closely related 4-nitrobenzaldehyde shows strong absorptions around 250-300 nm, which are ascribed to  $\pi$  to  $\pi^*$  transitions.<sup>[2][3]</sup> The additional conjugated double bond in **4-nitrocinnamaldehyde** is expected to shift the absorption maximum ( $\lambda_{\text{max}}$ ) to a longer wavelength (a bathochromic shift).

| Wavelength ( $\lambda_{\text{max}}$ , nm) | Solvent | Electronic Transition (Tentative) |
|---|---------|-----------------------------------|
| ~320-340 (Estimated)                      | Ethanol | $\pi \rightarrow \pi^*$           |

Table 4: Estimated UV-Vis absorption data for **4-Nitrocinnamaldehyde**.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

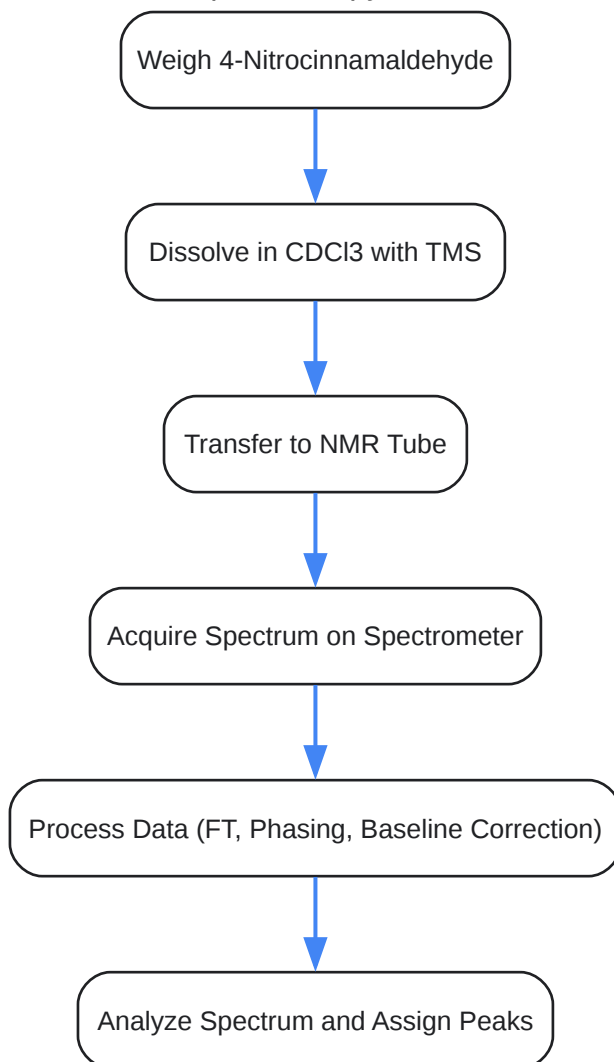
Sample Preparation:

- A sample of **4-nitrocinnamaldehyde** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) is accurately weighed.
- The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz (for  $^1\text{H}$ ) or 100 MHz (for  $^{13}\text{C}$ ) NMR spectrometer.
- $^1\text{H}$  NMR: Standard pulse sequences are used to acquire the spectrum.
- $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

## NMR Spectroscopy Workflow



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A generalized workflow for NMR analysis.

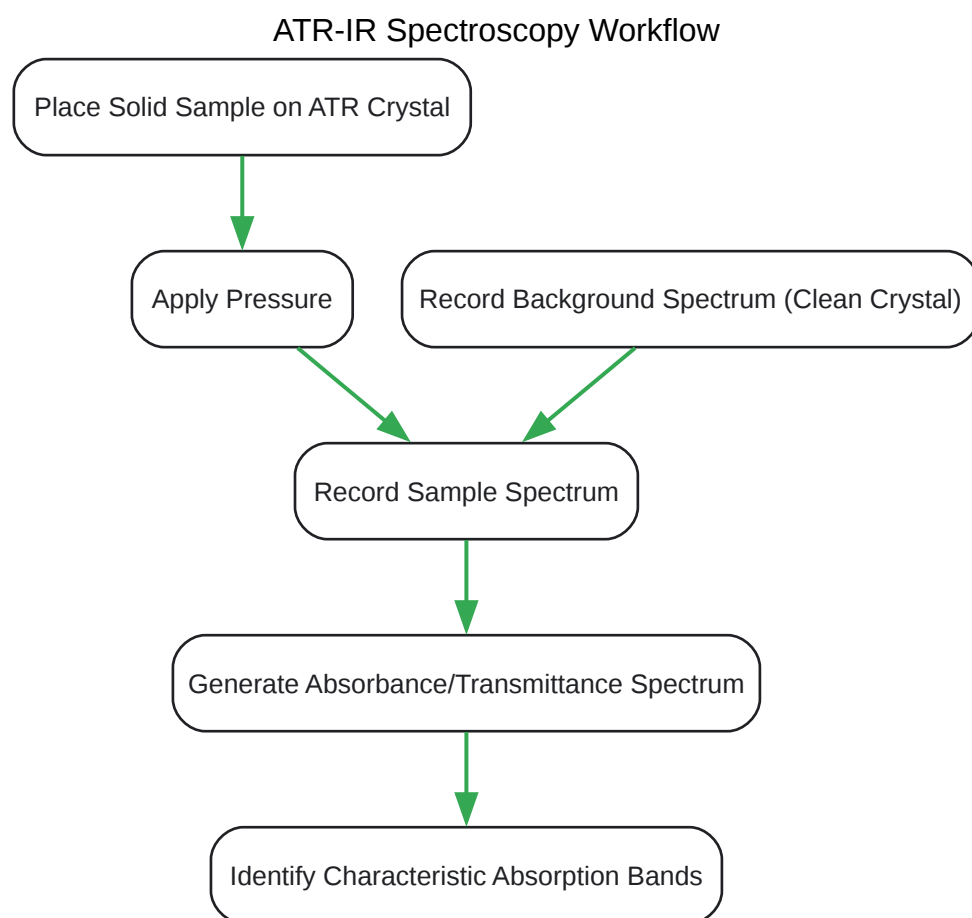
## ATR-IR Spectroscopy

Sample Preparation:

- A small amount of solid **4-nitrocinnamaldehyde** is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

## Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.



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A generalized workflow for ATR-IR analysis.

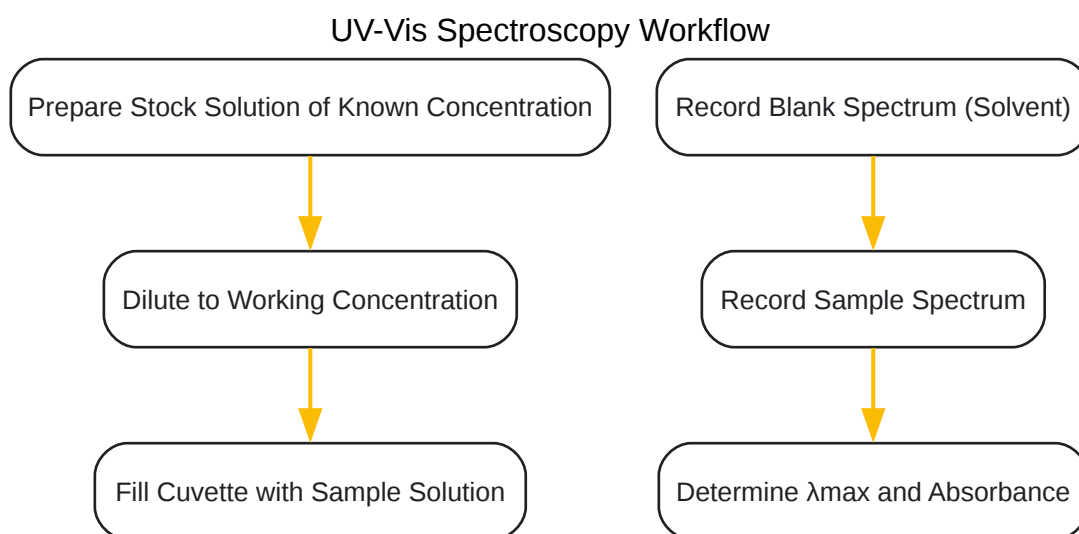
## UV-Vis Spectroscopy

## Sample Preparation:

- A stock solution of **4-nitrocinnamaldehyde** is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol) in a volumetric flask.
- The stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

#### Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- A cuvette containing the pure solvent is used as a blank to zero the instrument.
- The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-600 nm).



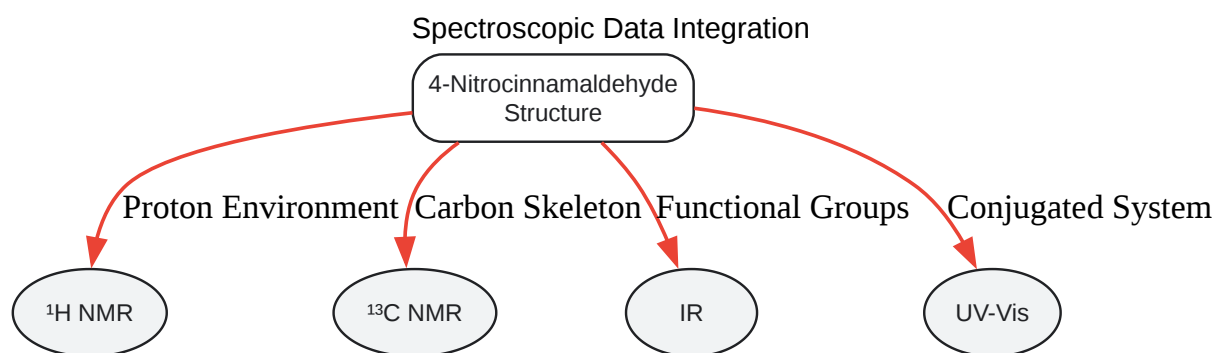
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A generalized workflow for UV-Vis analysis.

## Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of **4-nitrocinnamaldehyde**.





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Integration of spectroscopic data for structural elucidation.

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## References

- 1. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 2. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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